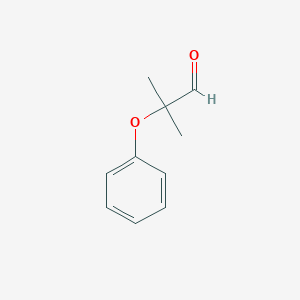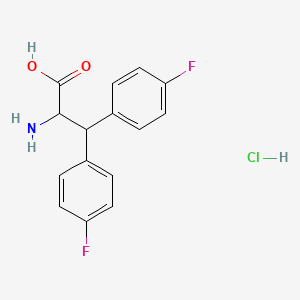
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride
Overview
Description
“2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 915134-71-3. It has a molecular weight of 313.73 . The IUPAC name for this compound is 2-amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride” is C15H14ClF2NO2 . It consists of a propanoic acid backbone with two 4-fluorophenyl groups attached to the third carbon atom and an amino group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 313.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitory Activity : The compound is a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor, which is developed for the treatment of type-2 diabetes mellitus. A study detailed a cost-efficient synthetic procedure for this compound and evaluated its inhibitory activities on dipeptidyl peptidase IV (Guanghui Deng et al., 2008).
Antioxidant, Anti-inflammatory, and Antiulcer Activity : A novel series of compounds including this amino acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Some of these compounds showed significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Corrosion Inhibition : In the field of materials science, related fluorinated compounds have been studied for their ability to inhibit corrosion in metals. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor in hydrochloric acid medium (F. Bentiss et al., 2009).
Pharmaceutical Intermediate Analysis : The compound has been involved in the analysis of pharmaceutical intermediates. For example, a study on flunarizine hydrochloride (FLZ) and its degradation products utilized similar compounds in their research methodology (D. El-Sherbiny et al., 2005).
Biomedical Applications : In another study, the synthesis and characterization of novel polyimides derived from related fluorinated compounds were discussed, highlighting their potential for biomedical applications (D. Yin et al., 2005).
properties
IUPAC Name |
2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNSBDJGJCBWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride | |
Synthesis routes and methods
Procedure details




Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-6-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-4-ethoxyquinoline](/img/structure/B2951558.png)
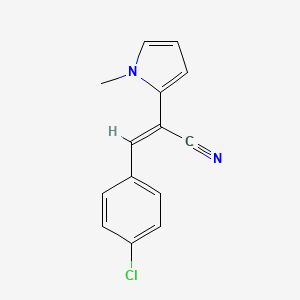
![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)
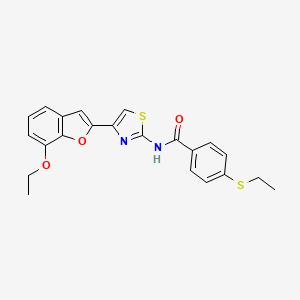
![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)
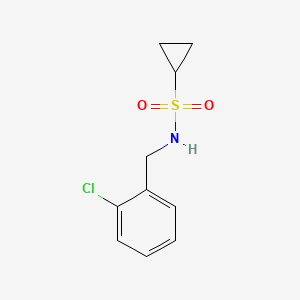
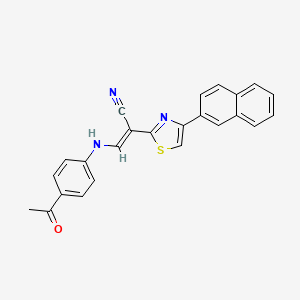
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)
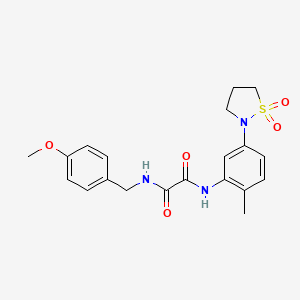
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)
